(4Z)-Mycophenolate Mofetil (EP Impurity C)
Description
Contextual Significance of Impurities in Mycophenolate Mofetil Drug Substance Quality and Safety
The control of impurities in any active pharmaceutical ingredient (API) is a fundamental tenet of pharmaceutical manufacturing and quality control, directly impacting the safety and therapeutic efficacy of the final drug product. In the context of Mycophenolate Mofetil, a potent immunosuppressant used to prevent organ transplant rejection and treat autoimmune diseases, the diligent monitoring of related substances is of paramount importance. chemicea.comnih.gov The presence of impurities, even in minute quantities, can potentially alter the drug's stability, bioavailability, and toxicological profile.
(4Z)-Mycophenolate Mofetil (EP Impurity C) is a geometric isomer of the therapeutically active (E)-isomer of Mycophenolate Mofetil. The seemingly subtle difference in the spatial arrangement of atoms around the carbon-carbon double bond in the hexenoate side chain can lead to significant differences in the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, controlling the level of this specific impurity is crucial to guarantee a consistent and predictable therapeutic outcome for patients. Regulatory bodies, including those that oversee the European Pharmacopoeia, mandate strict limits on such impurities to safeguard public health. chemicea.com The use of characterized reference standards of (4Z)-Mycophenolate Mofetil is essential for the development and validation of analytical methods aimed at quantifying its presence in the API. synzeal.comcleanchemlab.com
Historical Perspective on the Discovery and Characterization of Related Substances in Mycophenolate Mofetil
The journey of Mycophenolate Mofetil from its parent compound, mycophenolic acid (MPA), to a widely used immunosuppressive drug has been marked by continuous refinement in its synthesis and characterization. Mycophenolic acid itself was first isolated in 1893. google.com The development of Mycophenolate Mofetil, an ester prodrug of MPA with improved bioavailability, occurred much later.
The systematic identification and characterization of impurities associated with Mycophenolate Mofetil became a focal point as the drug moved through clinical development and into commercial production. A significant milestone in this endeavor was the publication by the European Pharmacopoeia (Pharmeuropa) in October 2003, which detailed a list of potential impurities of Mycophenolate Mofetil, designated as impurities A to H. google.comgoogle.com This official recognition underscored the importance of monitoring these specific related substances. The characterization of these impurities, including the geometric isomer (4Z)-Mycophenolate Mofetil (Impurity C), has been facilitated by the advancement of analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which allow for their separation, identification, and quantification. google.com
Academic Rationale for Dedicated Research on (4Z)-Mycophenolate Mofetil (EP Impurity C)
The dedicated research on (4Z)-Mycophenolate Mofetil (EP Impurity C) is driven by the fundamental principle of ensuring drug purity and patient safety. While Mycophenolate Mofetil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA), the pharmacological and toxicological profile of its impurities may not be the same. nih.gov The primary mechanism of action of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T and B lymphocytes.
A key academic question is whether the (4Z)-isomer possesses any biological activity, either similar to, different from, or antagonistic to the (E)-isomer. Any unintended biological activity could potentially lead to adverse effects or alter the efficacy of the drug. Furthermore, understanding the conditions under which the (Z)-isomer might convert to the active (E)-isomer, or vice versa, both during manufacturing and within the physiological environment, is critical.
Research into the synthesis, isolation, and characterization of (4Z)-Mycophenolate Mofetil allows for its use as a reference standard. This enables pharmaceutical manufacturers to develop robust analytical methods to accurately quantify its presence and ensure that it remains below the stringent limits set by regulatory authorities. This control is essential to guarantee the consistent quality, safety, and efficacy of every batch of Mycophenolate Mofetil supplied to patients worldwide. The formation of this impurity can occur under specific synthesis or storage conditions, making its study and control an ongoing necessity in pharmaceutical science. chemicea.com
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate | synzeal.comchemicea.comcleanchemlab.comalentris.org |
| Synonyms | Z-Mycophenolate mofetil (USP); cis Mycophenolate Mofetil | synzeal.comchemicea.comalentris.org |
| CAS Number | 2286278-51-9 | synzeal.comcleanchemlab.comalentris.orgcymitquimica.comallmpus.com |
| Molecular Formula | C23H31NO7 | alentris.orgcymitquimica.comallmpus.com |
| Molecular Weight | 433.50 g/mol | cymitquimica.comallmpus.compharmaffiliates.com |
| Appearance | Pale Yellow Oil | cymitquimica.com |
Analytical Data
| Analytical Technique | Details | Source |
| High-Performance Liquid Chromatography (HPLC) | Used for the detection and quantification of (4Z)-Mycophenolate Mofetil in the drug substance. The British Pharmacopoeia provides methods for related substances testing in Mycophenolate Mofetil tablets that can separate Impurity C. | google.com |
| Mass Spectrometry (MS) | Used for the identification and structural elucidation of the impurity. | google.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural confirmation of the synthesized reference standard. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-TVPGTPATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(/C)\CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Advanced Structural Characterization of 4z Mycophenolate Mofetil Ep Impurity C
Systematic Nomenclature and Isomeric Specification of (4Z)-Mycophenolate Mofetil (EP Impurity C)
The systematic chemical name for (4Z)-Mycophenolate Mofetil (EP Impurity C) is 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate . adventchembio.comcleanchemlab.comsynzeal.comallmpus.comalentris.organalyticachemie.in This nomenclature precisely describes the molecular architecture of the compound.
The designation (4Z) is crucial as it specifies the stereochemistry around the carbon-carbon double bond in the hexenoate side chain. It indicates that the higher priority substituents on each carbon of the double bond are on the same side, a configuration also referred to as cis. adventchembio.comchemicea.comsynzeal.com This distinguishes it from the active pharmaceutical ingredient, Mycophenolate Mofetil, which has the (4E)- or trans-configuration.
This impurity is also known by several synonyms, including:
Z-Mycophenolate mofetil (USP) adventchembio.comchemicea.comsynzeal.com
cis-Mycophenolate Mofetil chemicea.comsynzeal.comalentris.org
Mycophenolate cis Mofetil chemhifuture.compharmaffiliates.com
The compound is identified by the CAS Number 2286278-51-9 . chemicea.comcleanchemlab.comallmpus.comalentris.orgpharmaffiliates.comveeprho.comcymitquimica.comchemicalbook.com
Spectroscopic and Chromatographic Fingerprinting for Definitive Identification of the (4Z)-Isomer
Definitive identification of (4Z)-Mycophenolate Mofetil relies on a combination of spectroscopic and chromatographic techniques. These methods provide a unique "fingerprint" that allows for its distinction from Mycophenolate Mofetil and other related impurities.
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in detecting and quantifying this impurity. chemicea.comveeprho.com Regulatory bodies require the use of such methods to ensure drug quality. chemicea.com For instance, an ultra-performance liquid chromatography (UPLC) method has been developed and validated according to ICH and USP guidelines for the determination of Mycophenolate Mofetil impurities. nih.gov
Suppliers of reference standards for this impurity typically provide a comprehensive Certificate of Analysis (CoA) which includes data from techniques like ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm the structure and purity. chemicea.com
Table 1: Key Analytical Data for (4Z)-Mycophenolate Mofetil (EP Impurity C)
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₃₁NO₇ | chemicea.comallmpus.comalentris.orgcymitquimica.comsynzeal.compharmaffiliates.com |
| Molecular Weight | 433.50 g/mol | chemicea.comallmpus.comcymitquimica.comsynzeal.compharmaffiliates.com |
| Appearance | Pale Yellow Oil or Light Brown Liquid | pharmaffiliates.comcymitquimica.com |
| Purity by HPLC | >95% (typically >98%) | adventchembio.comallmpus.com |
Crystallographic Analysis and Conformational Studies
Currently, detailed public information regarding the single-crystal X-ray crystallographic analysis and specific conformational studies for (4Z)-Mycophenolate Mofetil (EP Impurity C) is limited in the reviewed literature. The physical form is often described as a pale yellow oil or light brown liquid, which suggests that obtaining a single crystal suitable for X-ray diffraction may be challenging. pharmaffiliates.comcymitquimica.com
Targeted Synthesis and Derivatization Strategies for 4z Mycophenolate Mofetil Ep Impurity C Reference Standards
Development of Dedicated Synthetic Routes for (4Z)-Mycophenolate Mofetil (EP Impurity C)
The synthesis of Mycophenolate Mofetil typically yields the thermodynamically more stable (E)-isomer as the major product. wikipedia.orgorganic-chemistry.org Consequently, obtaining the (4Z)-isomer requires either the development of a stereoselective synthesis that favors its formation or the isolation from an isomeric mixture.
One of the most established methods for alkene synthesis is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmnstate.edu The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. This principle can be applied to the synthesis of a key precursor to Mycophenolate Mofetil. The synthesis would involve reacting 7-(formylmethyl)-1,3-dihydro-4-hydroxy-6-methoxy-isobenzofuran-5-carbaldehyde with an appropriate phosphorus ylide.
The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide:
Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react via a kinetically controlled pathway, leading predominantly to the Z-alkene. wikipedia.orglibretexts.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) favor the thermodynamically controlled pathway, yielding the E-alkene. wikipedia.orgorganic-chemistry.org
To specifically synthesize the (4Z)-isomer, a synthetic strategy would employ a non-stabilized Wittig reagent. The reaction would proceed through a syn-betaine intermediate, which rapidly forms an oxaphosphetane that decomposes to the Z-alkene and triphenylphosphine (B44618) oxide. libretexts.org
| Wittig Reagent Type | Substituent (R³) on Ylide | Typical Stereochemical Outcome | Rationale |
| Non-stabilized | Alkyl, H | Z-alkene (cis) | Kinetic control, rapid and irreversible formation of syn-oxaphosphetane. libretexts.org |
| Semi-stabilized | Aryl, Vinyl | Mixture of E and Z isomers | Intermediate reactivity, poor selectivity. wikipedia.org |
| Stabilized | -COOR, -COR, -CN | E-alkene (trans) | Thermodynamic control, reversible initial addition allows equilibration to the more stable anti-oxaphosphetane. wikipedia.orglibretexts.org |
While dedicated synthetic routes for (4Z)-Mycophenolate Mofetil are not extensively published, the principles of stereoselective alkene synthesis, particularly the Wittig reaction, provide a clear theoretical framework for its targeted production. nih.govnih.gov
Optimization of Reaction Conditions for Controlled Formation and High Purity
In standard syntheses of Mycophenolate Mofetil, the (4Z)-isomer is a minor impurity. However, its yield can be intentionally increased by manipulating reaction conditions, a process sometimes referred to as forced degradation or stress testing. nih.govgoogle.com A patent for a different MMF impurity notes that increasing the reaction time significantly after the primary reaction is complete can lead to larger amounts of the impurity. google.com
The optimization of reaction conditions to favor a specific geometric isomer is a known strategy in process chemistry. A relevant case study is the synthesis of Flupentixol, where the therapeutically active form is also a Z-isomer. Research on its synthesis demonstrated that the choice of acid used in the final dehydration step has a profound impact on the E/Z isomer ratio. jopcr.com
Case Study: Influence of Acid Catalyst on E/Z Isomer Ratio in Flupentixol Synthesis jopcr.com
| Acid Catalyst | Yield (%) | E/Z Ratio |
|---|---|---|
| Hydrochloric Acid | 76.51 | 11:89 |
| Oxalic Acid | 79.32 | 14:86 |
| Methanesulfonic Acid | 72.84 | 12:88 |
This data illustrates that specific catalysts can significantly shift the isomeric ratio towards the desired Z-isomer. jopcr.com A similar approach could be systematically applied to the synthesis of Mycophenolate Mofetil. By exploring variables such as temperature, solvent, catalyst, and reaction time, it is possible to identify conditions that favor the formation of the (4Z)-isomer. For instance, isomerization from the E to the Z form might be promoted under specific thermal or photolytic conditions, or by using particular acid or base catalysts that facilitate the equilibration between the two isomers. imist.ma
Advanced Purification Methodologies for Isolating (4Z)-Mycophenolate Mofetil (EP Impurity C)
The isolation of (4Z)-Mycophenolate Mofetil from a reaction mixture containing the predominant (E)-isomer requires advanced purification techniques due to the isomers' similar physical properties.
Crystallization: Crystallization is a common method for purifying pharmaceutical compounds. Patents related to Mycophenolate Mofetil purification mention that crystallization can effectively remove impurities, including the Z-isomer. researchgate.net This suggests a difference in solubility or crystal lattice energy between the E and Z isomers, which can be exploited. The process would involve dissolving the crude mixture in a suitable solvent or solvent system (e.g., isobutyl acetate (B1210297), acetone (B3395972)/isopropanol) at an elevated temperature and then cooling it to induce precipitation. researchgate.net The desired isomer may either crystallize out, leaving the other in the mother liquor, or remain in the solution while the other isomer precipitates. This would likely require systematic screening of various solvents and temperature profiles to achieve efficient separation.
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds like geometric isomers. A method would need to be developed that provides sufficient resolution between the (E)- and (4Z)-isomers to allow for the collection of a pure fraction of the latter. Key parameters for optimization include:
Stationary Phase: Reversed-phase columns (e.g., C8 or C18) are commonly used for MMF analysis. researchgate.netasianpubs.org Specialized columns, such as those with mixed-mode properties (e.g., Primesep SB with hydrophobic and anion-exchange characteristics) or low silanol (B1196071) activity (e.g., Newcrom R1), could offer alternative selectivity. sielc.comsielc.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer). asianpubs.orgnih.gov The pH of the buffer and the gradient of the organic solvent are critical variables for optimizing separation. google.com
Column Chromatography: For larger scale purification, column chromatography on silica (B1680970) gel is a viable option. A patent for a related impurity suggests using a solvent system like dichloromethane/methanol (B129727) for elution. google.com
Extraction: Liquid-liquid extraction techniques based on pH adjustments can also be employed to separate impurities. A patented method describes a process where the reaction mixture is extracted into an aqueous phase at a low pH (1.0-3.0) and then back-extracted into a water-immiscible solvent at a slightly higher pH (3.0-5.0) to purify MMF from certain impurities. google.com The applicability of this method would depend on differences in the pKa values or partition coefficients of the E and Z isomers.
Derivatization Strategies for Enhanced Analytical Detection or Further Studies
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique or further study.
Derivatization for Enhanced HPLC Detection: Mycophenolate Mofetil and its parent compound, Mycophenolic Acid (MPA), exhibit fluorescence in a basic medium (pH > 9.5). nih.gov This property can be exploited for highly sensitive detection using fluorescence detectors. A post-column derivatization method has been described where, after the isomers are separated on an HPLC column, an aqueous sodium hydroxide (B78521) solution is continuously added to the eluent. nih.govdss.go.th This raises the pH, inducing fluorescence in both MMF isomers and allowing for their detection at much lower concentrations (down to 45 fmol) than is possible with standard UV detection. nih.govdss.go.th This enhanced sensitivity is invaluable for detecting and quantifying trace amounts of the (4Z)-impurity.
Derivatization for GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it requires analytes to be volatile and thermally stable. Carboxylic acids and phenolic hydroxyl groups, such as those present in the Mycophenolic Acid core of the impurity, are polar and non-volatile. Therefore, derivatization is necessary. mdpi.comcolostate.edu
Silylation: This is a common method where active hydrogens on hydroxyl and carboxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the molecule. mdpi.com
Alkylation/Esterification: The carboxylic acid group can be converted into a simple ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or methanol with an acid catalyst (e.g., BF₃). colostate.eduaocs.org This derivatization makes the molecule suitable for GC analysis.
These derivatization strategies, by making the (4Z)-isomer more amenable to sensitive detection methods, facilitate its study and precise quantification in pharmaceutical samples.
Advanced Analytical Methodologies for the Characterization and Quantification of 4z Mycophenolate Mofetil Ep Impurity C
High-Resolution Chromatographic Separation Techniques
High-resolution chromatographic techniques are the cornerstone for the separation and quantification of closely related compounds like (4Z)-Mycophenolate Mofetil from the main MMF compound. These methods provide the necessary specificity and sensitivity to meet stringent regulatory requirements.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of Mycophenolate Mofetil and its impurities. humanjournals.comresearchgate.netrjpbcs.comrjpdft.com The development and validation of a suitable RP-HPLC method are critical for ensuring accurate and reliable results. rjpbcs.com Validation, in accordance with ICH guidelines, typically includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness to confirm the method's suitability for its intended purpose. nih.govomchemlabs.in
The choice of the stationary phase is a critical factor in achieving the desired separation in RP-HPLC. For the analysis of Mycophenolate Mofetil and its impurities, C8 and C18 columns are commonly preferred. rjpbcs.comgoogle.comgoogle.com These non-polar stationary phases interact with the relatively non-polar analytes through hydrophobic interactions. The elution mechanism involves a mobile phase that is more polar than the stationary phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By varying the composition of the mobile phase, the retention of the analytes on the column can be controlled, allowing for their separation. For instance, a method utilizing a C18 column has been successfully developed to separate MMF from its related compounds. humanjournals.com Another study employed a Symmetry C18 column for the separation of MMF and its degradation products. asianpubs.org
The composition and pH of the mobile phase, along with the elution mode (isocratic or gradient), are key parameters that require careful optimization for effective separation. The mobile phase in RP-HPLC for MMF analysis typically consists of an aqueous component (often a buffer) and an organic modifier. humanjournals.comresearchgate.netrjpbcs.comnih.govtandfonline.com
The pH of the aqueous phase is particularly important as it can influence the ionization state of the analytes and, consequently, their retention behavior. For MMF, which has pKa values of 5.6 and 8.5, an acidic buffer is often chosen for the mobile phase. nih.gov Studies have explored various buffers, including phosphate (B84403) buffers, ammonium (B1175870) acetate (B1210297), and formic acid, with pH values typically in the acidic range to ensure good peak shape and resolution. nih.govtandfonline.comresearchgate.net For example, a mobile phase of acetonitrile and a 0.015 M potassium dihydrogen phosphate buffer at pH 4.4 has been used. tandfonline.com Another method utilized acetonitrile and a sodium acetate buffer at pH 5.4. humanjournals.com
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary to separate complex mixtures of impurities with varying polarities. nih.govgoogle.comgoogle.com A gradient program allows for the efficient elution of both less retained and more retained compounds within a reasonable timeframe. For instance, a linear gradient program with a mobile phase consisting of a phosphate buffer and a water/acetonitrile mixture has been developed for the analysis of MMF impurities. nih.gov
Table 1: Examples of Mobile Phase Compositions for Mycophenolate Mofetil Impurity Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Reference |
| 25 mM KH2PO4 buffer (pH 4.05) | Water and Acetonitrile (30:70 v/v) | Gradient | nih.gov |
| 0.015 M KH2PO4 (pH 4.4) | Acetonitrile | Isocratic (28:72 v/v) | tandfonline.com |
| Sodium acetate buffer (pH 5.4) | Acetonitrile | Isocratic (40:60 v/v) | humanjournals.com |
| 0.03M phosphate buffer | Acetonitrile | Isocratic (60:40 v/v) | researchgate.net |
| 0.02M phosphate buffer (pH not specified) | Acetonitrile | Isocratic (50:50 v/v) | rjpdft.com |
Ultraviolet (UV) detection is commonly used for the analysis of Mycophenolate Mofetil and its impurities. A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. rjpbcs.comtandfonline.com The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. Mycophenolate Mofetil exhibits absorbance maxima at approximately 215 nm, 250 nm, and 304 nm. asianpubs.orgnih.gov While detection at 215 nm can provide higher sensitivity, 250 nm is frequently chosen as it offers a good balance of sensitivity and selectivity, with less interference from common solvents and excipients. asianpubs.orgajpaonline.comresearchgate.net Some methods have also utilized wavelengths such as 230 nm and 254 nm. humanjournals.comresearchgate.netrjpdft.com The choice of wavelength can be optimized to ensure that all impurities, including (4Z)-Mycophenolate Mofetil, are detected with adequate sensitivity. rjpbcs.comgoogle.comtandfonline.com
Table 2: Reported UV Detection Wavelengths for Mycophenolate Mofetil Analysis
| Wavelength (nm) | Rationale/Observation | Reference(s) |
| 215 | Higher sensitivity | asianpubs.orgtandfonline.comnih.gov |
| 230 | Utilized in a validated method | humanjournals.comrjpdft.com |
| 250 | Good balance of sensitivity and selectivity | humanjournals.comasianpubs.orgajpaonline.comresearchgate.net |
| 254 | Utilized in a validated method | researchgate.netrjpbcs.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.govresearchgate.net
For the analysis of Mycophenolate Mofetil and its impurities, UPLC can provide superior separation efficiency, allowing for the resolution of closely eluting peaks, including geometric isomers like (4Z)-Mycophenolate Mofetil. nih.gov A study utilizing a Waters Acquity UPLC BEH C18 column (1.7 µm particle size) demonstrated the successful separation of MMF and its impurities with a significantly shorter run time compared to traditional HPLC methods. nih.gov This enhanced throughput is particularly beneficial in high-volume quality control environments.
Capillary Electrophoresis (CE) for Complementary Separation
Capillary Electrophoresis (CE) offers a complementary separation mechanism to HPLC, based on the differential migration of charged species in an electric field. This technique can be particularly useful for the analysis of ionizable compounds like Mycophenolate Mofetil and its impurities. In some cases, CE can provide a different selectivity compared to RP-HPLC, potentially resolving impurities that are difficult to separate by liquid chromatography. scite.ai
A simple capillary zone electrophoresis (CZE) method has been developed for the determination of mycophenolic acid, the active metabolite of MMF, in human plasma. bjmu.edu.cn While this specific method focused on the metabolite, the principles of CE could be adapted for the analysis of MMF and its impurities, including (4Z)-Mycophenolate Mofetil. The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. bjmu.edu.cn
Hyphenated Mass Spectrometric Techniques for Structural Elucidation and Impurity Profiling
Hyphenated mass spectrometric techniques are indispensable tools in modern pharmaceutical analysis, offering high sensitivity and specificity for the identification and quantification of impurities.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of drug substances and their impurities. nih.gov In the context of (4Z)-Mycophenolate Mofetil, LC-MS is primarily utilized for the accurate determination of its molecular weight. The compound, with the molecular formula C₂₃H₃₁NO₇, has a calculated molecular weight of approximately 433.5 g/mol . synzeal.comnih.gov LC-MS analysis confirms this by detecting the protonated molecule [M+H]⁺ at m/z 434.5. This initial determination is a critical step in the identification process, confirming the presence of the impurity and distinguishing it from other related substances. The use of volatile mobile phase modifiers, such as ammonium acetate, is crucial when interfacing liquid chromatography with mass spectrometry to ensure compatibility and optimal ionization. nih.gov
Table 1: Molecular Weight Data for (4Z)-Mycophenolate Mofetil (EP Impurity C)
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |
| (4Z)-Mycophenolate Mofetil | C₂₃H₃₁NO₇ | 433.5 | 434.5 |
Data compiled from publicly available chemical databases and analytical findings. synzeal.comnih.gov
Following the initial molecular weight determination, tandem mass spectrometry (LC-MS/MS) is employed to gain deeper structural insights through the analysis of fragmentation patterns. ingentaconnect.com By selecting the protonated molecule of (4Z)-Mycophenolate Mofetil as the precursor ion, collision-induced dissociation (CID) generates a series of product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the confirmation of its structure. For instance, a characteristic product ion observed in the MS/MS spectrum of Mycophenolate Mofetil corresponds to the morpholinoethyl group at m/z 114.1. jyoungpharm.org The analysis of these fragmentation pathways is crucial for differentiating between isomers and confirming the identity of Impurity C.
For an even higher degree of confidence in structural elucidation, Quadrupole Time-of-Flight (Q-ToF) mass spectrometry is utilized. nih.gov This high-resolution mass spectrometry (HRMS) technique provides extremely accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. researchgate.net In the analysis of Mycophenolate Mofetil and its impurities, Q-ToF LC-MS has been instrumental in identifying various degradation products formed under stress conditions, such as isomers of mycophenolic acid and sorbitol esters. nih.gov The accurate mass data obtained from Q-ToF analysis is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions, a critical capability in impurity profiling. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides invaluable information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive structural assignment of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the precise structure of organic molecules. For (4Z)-Mycophenolate Mofetil, the chemical shifts in the ¹H NMR spectrum provide information on the number of different types of protons and their local electronic environments. Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. While specific, detailed chemical shift assignments for (4Z)-Mycophenolate Mofetil are proprietary and found in certificates of analysis accompanying reference standards, general regions for key functional groups can be predicted based on the structure. pharmaffiliates.com The presence of aromatic, olefinic, aliphatic, and morpholine (B109124) protons would each give rise to signals in characteristic regions of the ¹H NMR spectrum.
Table 2: Predicted ¹H NMR Chemical Shift Regions for (4Z)-Mycophenolate Mofetil
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.0 |
| Olefinic Proton | 5.0 - 6.0 |
| Morpholine Protons | 2.4 - 3.8 |
| Methylene (B1212753) Protons (ester & alkyl chain) | 2.0 - 4.5 |
| Methyl Protons | 1.5 - 2.5 |
| Methoxy Protons | 3.5 - 4.0 |
Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions. sigmaaldrich.com
Table 3: Predicted ¹³C NMR Chemical Shift Regions for (4Z)-Mycophenolate Mofetil
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (ester, lactone) | 160 - 180 |
| Aromatic & Olefinic Carbons | 100 - 160 |
| Morpholine Carbons | 45 - 70 |
| Methylene Carbons (ester & alkyl chain) | 20 - 70 |
| Methyl Carbons | 10 - 30 |
| Methoxy Carbon | 55 - 65 |
Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions. sigmaaldrich.com
To assemble the complete structural puzzle, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. nih.gov Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This technique is particularly useful for piecing together different molecular fragments and confirming the connectivity across quaternary carbons and heteroatoms. By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of (4Z)-Mycophenolate Mofetil can be achieved, confirming the cis-configuration at the double bond which distinguishes it from the parent drug.
Stereochemical Proof through NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical confirmation of (4Z)-Mycophenolate Mofetil. The differentiation between the desired (E)-isomer (Mycophenolate Mofetil) and the (Z)-isomer (Impurity C) is achieved by analyzing specific signals in the ¹H and ¹³C NMR spectra. creative-biostructure.comtsijournals.com
The key to distinguishing these geometric isomers lies in the differing spatial environments of the protons and carbons near the C4=C5 double bond in the hexenoate side chain. creative-biostructure.com In ¹H NMR, the chemical shift of the vinylic proton (H-4) and the allylic protons (H-6) are particularly informative. Due to the anisotropic effect of the double bond, these protons experience different magnetic shielding in the E and Z configurations. For instance, in a study of related cephalosporin (B10832234) E/Z isomers, the proton on the analogous carbon to the aminothiazole ring appeared approximately 0.7 ppm downfield in the E-isomer compared to the Z-isomer. tsijournals.com This is because in the E-isomer, certain protons can experience deshielding effects from nearby electronegative atoms, a principle applicable to the MMF isomers. tsijournals.com
Furthermore, two-dimensional NMR techniques, especially the Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive proof of stereochemistry. researchgate.net A NOESY experiment detects through-space correlations between protons that are in close proximity. For the (4Z)-isomer, a cross-peak would be expected between the vinylic proton (H-4) and the protons of the adjacent methylene group (C-6), which would be absent or significantly weaker in the (E)-isomer, where these groups are on opposite sides of the double bond. researchgate.net Similarly, ¹³C NMR spectroscopy shows distinct chemical shifts for the carbons involved in and adjacent to the double bond (C-4, C-5, and C-6), with differences of several parts per million (ppm) often observed between E and Z isomers. tsijournals.com
Comprehensive Method Validation According to International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) Guidelines
The quantification of (4Z)-Mycophenolate Mofetil as an impurity in MMF drug substance and product requires a fully validated analytical method, typically a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. nih.govasianpubs.org Validation is performed according to the stringent guidelines set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure the method is reliable, reproducible, and fit for its intended purpose. nih.govrjpbcs.com
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjpbcs.com For the analysis of (4Z)-Mycophenolate Mofetil, the method must demonstrate clear separation not only from the main MMF peak but also from all other known and potential impurities. nih.gov
This is typically achieved using a C18 or similar stationary phase with a gradient elution mobile phase, often consisting of a phosphate buffer and acetonitrile. nih.govasianpubs.org The selectivity of the method is demonstrated by showing baseline resolution (Resolution factor, Rs > 1.5) between the (4Z)-isomer peak and all adjacent peaks in a chromatogram. nih.gov This is confirmed by analyzing spiked samples containing MMF and all its known related substances, and also by subjecting the drug substance to forced degradation studies (e.g., acid, base, oxidation, heat, light). researchgate.net The absence of interference from peaks generated during stress testing at the retention time of the (4Z)-isomer confirms the stability-indicating nature of the method. nih.govresearchgate.net
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. asianpubs.org For impurity quantification, the range typically spans from the Limit of Quantification (LOQ) to 150% of the impurity specification limit. nih.gov
The method's sensitivity is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). asianpubs.org
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org
These values are crucial for ensuring that even trace amounts of the (4Z)-isomer can be reliably controlled. They are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. asianpubs.org
| Parameter | Typical Value | Acceptance Criteria (ICH) |
|---|---|---|
| Linearity Range | LOQ to 150% of specification | Demonstrated over a specified range |
| Correlation Coefficient (r²) | > 0.999 | Typically ≥ 0.99 |
| LOD (µg/mL) | ~0.05 | S/N ratio ≥ 3:1 |
| LOQ (µg/mL) | ~0.17 | S/N ratio ≥ 10:1 |
Note: The values in the table are illustrative based on typical HPLC methods for pharmaceutical impurities and may vary depending on the specific method and instrumentation. asianpubs.org
Accuracy represents the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on samples spiked with known amounts of the (4Z)-Mycophenolate Mofetil impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). nih.govresearchgate.net The results are expressed as percent recovery.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH guidelines: ut.ee
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. ut.ee
Intermediate Precision (Inter-assay precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ut.eepharmabiz.com Precision is typically expressed as the Relative Standard Deviation (%RSD) for a series of measurements. nih.gov
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rjpbcs.com For an HPLC method, these variations can include changes in mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (e.g., ±2% organic content). rjpbcs.com The system suitability parameters must remain within acceptance criteria across all varied conditions.
| Parameter | Sub-parameter | Typical Result | Acceptance Criteria (ICH) |
|---|---|---|---|
| Accuracy (% Recovery) | Spiked at 50% | 98.0% - 105.0% | Within 90-110% for impurities researchgate.net |
| Spiked at 100% | 98.5% - 103.0% | ||
| Spiked at 150% | 97.5% - 104.0% | ||
| Precision (%RSD) | Repeatability | < 2.0% | Typically ≤ 5-10% for low-level impurities nih.govpharmabiz.com |
| Intermediate Precision | < 3.0% |
Note: The values in the table are illustrative based on typical HPLC validation studies. nih.govresearchgate.net
In routine quality control, when a reference standard for every single impurity is not used in each analysis, the quantification of (4Z)-Mycophenolate Mofetil is often performed using the area percent method. nih.gov This calculation assumes that the impurity and the main component (MMF) have a similar response factor at the detection wavelength.
The percentage of the impurity is calculated as follows:
% Impurity = (Area of Impurity C Peak / Total Area of All Peaks) x 100
This approach is straightforward and widely used for reporting levels of related substances. nih.gov However, for greater accuracy, especially if the response factor of the impurity differs significantly from the API, a Relative Response Factor (RRF) is established during method validation. The RRF is determined by comparing the slope of the calibration curve of the impurity to that of the API. The corrected calculation then becomes:
% Impurity = (Area of Impurity C Peak / Total Area of All Peaks) x (1 / RRF) x 100
This corrected method provides a more accurate quantification of the impurity level, ensuring that product quality is assessed with the highest degree of confidence. nih.gov
Impurity Profiling and Control Strategies for Mycophenolate Mofetil Drug Substance
Development of Comprehensive Impurity Profiles for Mycophenolate Mofetil
A thorough understanding of the impurity profile of a drug substance is a fundamental requirement for ensuring its quality and is mandated by regulatory bodies. chemicea.com This involves the identification and characterization of all potential impurities, including process-related substances and degradation products.
Identification and Characterization of All Known and Potential Unknown Related Substances
The European Pharmacopoeia (EP) lists several impurities for Mycophenolate Mofetil, including (4Z)-Mycophenolate Mofetil, which is designated as Impurity C. chemicea.comsynzeal.comallmpus.com This impurity is the cis-isomer of Mycophenolate Mofetil. chemicea.comsynzeal.com Its chemical name is 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate. synzeal.comcleanchemlab.com
Advanced analytical techniques are crucial for the separation and characterization of these impurities. High-performance liquid chromatography (HPLC) and liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for this purpose. nih.govresearchgate.nettandfonline.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and elucidating degradation pathways. nih.govtandfonline.com Through such studies, researchers have been able to identify and characterize numerous related substances in Mycophenolate Mofetil, some of which were not previously reported. nih.gov
Table 1: Known Impurities of Mycophenolate Mofetil
| Impurity Name | Common Designation | Chemical Name |
| (4Z)-Mycophenolate Mofetil | EP Impurity C; Z-Mycophenolate mofetil (USP) | 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate synzeal.comcleanchemlab.com |
| O-Desmethyl Mycophenolate Mofetil | Impurity A | 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-desmethyl-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate pharmaffiliates.com |
| O-Methyl Mycophenolate Mofetil | Impurity D | 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate pharmaffiliates.comsynzeal.com |
| Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | Impurity E | Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate pharmaffiliates.com |
| Mycophenolic Acid | Impurity F | (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid allmpus.compharmaffiliates.com |
| Mycophenolate Mofetil N-Oxide | Impurity G | 2-(4-Morpholinyl-N-oxide)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate pharmaffiliates.com |
| USP Related Compound B | Impurity H | Structure not fully elucidated allmpus.com |
This table is for illustrative purposes and may not be exhaustive.
Impact of Manufacturing Process Variations on Impurity Profile
The manufacturing process of Mycophenolate Mofetil can significantly influence the impurity profile of the final drug substance. pharmaffiliates.com Different synthetic routes and variations in reaction conditions can lead to the formation of different types and levels of impurities. For instance, the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol is a common synthetic route. justia.com The choice of coupling agents, solvents, and reaction time can impact the formation of impurities. justia.comgoogle.com For example, using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent can generate a dimeric impurity and the toxic N,N'-dicyclohexylurea by-product, which is difficult to remove. justia.com Increasing the reaction time significantly can lead to the formation of higher levels of certain impurities. google.com
Strategies for Controlling (4Z)-Mycophenolate Mofetil (EP Impurity C) Levels in Drug Substance
Effective control of impurities, including (4Z)-Mycophenolate Mofetil, is essential to ensure the quality, safety, and efficacy of the drug product. chemicea.com This is achieved through a combination of process optimization and purification techniques.
Process Optimization to Minimize Formation during Synthesis
A key strategy for impurity control is to minimize their formation during the synthesis of the active pharmaceutical ingredient (API). This can be achieved by carefully controlling critical process parameters. For Mycophenolate Mofetil, this includes optimizing the reaction conditions of the esterification step. Transesterification of a mycophenolate alkyl ester with 2-(4-morpholinyl)ethanol in the presence of specific catalysts, such as zinc or calcium salts, has been shown to produce Mycophenolate Mofetil in high yield and with minimal impurities. justia.com The choice of catalyst is critical; for example, while dibutyl tin oxide can be used, it is highly toxic. justia.com
Downstream Purification Techniques for Impurity Removal
Following synthesis, downstream purification steps are employed to remove any remaining impurities. googleapis.com For Mycophenolate Mofetil, these techniques can include:
Crystallization: This is a common and effective method for purifying the drug substance. Crude Mycophenolate Mofetil can be recrystallized from suitable solvents, such as a mixture of acetone (B3395972) and isopropanol, to remove impurities. google.com
Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities. For instance, after the reaction, the mixture can be extracted with a water-immiscible organic solvent like ethyl acetate (B1210297). google.com Washing the organic phase with an aqueous alkaline solution can help remove acidic impurities like mycophenolic acid, while washing with water can remove other by-products. google.com
Chromatography: While not always the primary method for bulk purification due to cost, chromatographic techniques can be used to remove specific impurities that are difficult to separate by other means. google.com
Salt Formation and Recrystallization: Purification can also be achieved by forming a salt of Mycophenolate Mofetil, which can then be purified and converted back to the free base. googleapis.com For example, dissolving the crude product in a dilute organic acid solution, washing with a suitable solvent, and then basifying to precipitate the purified product can be an effective strategy. googleapis.com
Application of Quality by Design (QbD) Principles to Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.goveuropa.eu The principles of QbD are highly applicable to the control of impurities in drug substances.
The QbD approach involves:
Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the Mycophenolate Mofetil drug substance. pharmaexcipients.com
Identifying Critical Quality Attributes (CQAs): For the drug substance, the levels of specific impurities, such as (4Z)-Mycophenolate Mofetil, are considered CQAs as they can impact the safety and efficacy of the final product. nih.gov
Identifying Critical Process Parameters (CPPs): These are process parameters that, when varied, can have a significant impact on the CQAs. In the synthesis of Mycophenolate Mofetil, CPPs could include reaction temperature, catalyst type and amount, and reaction time.
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within the design space ensures that the level of impurities like (4Z)-Mycophenolate Mofetil remains within the acceptable limits.
Developing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov The control strategy for Mycophenolate Mofetil would include in-process controls and final product testing to monitor and control the levels of (4Z)-Mycophenolate Mofetil and other impurities.
By applying QbD principles, manufacturers can develop a robust and well-understood manufacturing process that consistently produces high-quality Mycophenolate Mofetil with controlled levels of impurities. researchgate.netnih.gov
Stability Testing and Degradation Product Monitoring of Mycophenolate Mofetil Drug Substance
Stability testing is a critical component in the quality control of Mycophenolate Mofetil drug substance, ensuring its integrity, efficacy, and safety over its shelf life. These studies are conducted under various environmental factors to understand how the drug substance changes over time and to identify the degradation products that may form. Forced degradation, or stress testing, is an essential part of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing. humanjournals.comnih.gov These studies help to elucidate the intrinsic stability of the molecule, establish degradation pathways, and validate the stability-indicating nature of analytical methods used for impurity monitoring. humanjournals.comnih.gov
A key impurity monitored during the stability analysis of Mycophenolate Mofetil is (4Z)-Mycophenolate Mofetil , also known as Mycophenolate Mofetil EP Impurity C or cis-Mycophenolate Mofetil. chemicea.comsynzeal.comnih.gov This compound is the Z-isomer of the active E-isomer of Mycophenolate Mofetil. chemicea.comsynzeal.com Its formation can occur during synthesis or under specific storage conditions, and it is used as a reference standard in quality control to ensure the purity and safety of the final drug product. chemicea.com
Forced degradation studies on Mycophenolate Mofetil are typically performed under photolytic, hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions as per International Council for Harmonisation (ICH) guidelines. humanjournals.com
Photostability testing exposes the drug substance to light to determine if it is susceptible to degradation upon such exposure. Studies have shown that Mycophenolate Mofetil can undergo significant degradation when exposed to UV light. In one forced degradation study, exposure of a Mycophenolate Mofetil solution to UV light at 365 nm for one hour resulted in 36.86% degradation. jchps.com While the specific degradation products were not all identified in this particular study, photostability testing is crucial for determining appropriate packaging and storage requirements. jchps.com The potential for photo-isomerization from the (E)-isomer to the (Z)-isomer, (4Z)-Mycophenolate Mofetil (EP Impurity C), is a key consideration during photostability evaluation.
Mycophenolate Mofetil is susceptible to hydrolysis across a range of pH values. The primary degradation pathway via hydrolysis is the cleavage of the ester bond to form the active metabolite, Mycophenolic Acid (MPA). nih.gov
Acidic Conditions : Under acidic conditions (e.g., 0.1 M HCl at 80°C), Mycophenolate Mofetil shows slower degradation compared to alkaline conditions. jchps.comnih.gov Besides the main degradant, Mycophenolic Acid, other products have been observed at low pH values, including a lactone analogue of mycophenolic acid. nih.gov
Alkaline Conditions : The drug is particularly sensitive to alkaline conditions. jchps.comipindexing.com In the presence of 0.1 N sodium hydroxide (B78521), the drug can degrade entirely. jchps.com Even under milder alkaline conditions (e.g., 0.01 N NaOH or at pH 8.2), the primary degradation product is Mycophenolic Acid. jchps.comnih.gov
Neutral Conditions : In neutral aqueous solutions, Mycophenolate Mofetil also hydrolyzes to Mycophenolic Acid. nih.gov
Exposure to oxidative conditions, typically using hydrogen peroxide, leads to the formation of several degradation products. When stressed with hydrogen peroxide, Mycophenolate Mofetil has shown approximately 20.32% degradation. jchps.com Studies have identified multiple oxidative degradants, including:
Mycophenolic Acid (MPA) nih.gov
N-oxide of Mycophenolate Mofetil nih.gov
A hydroxylactone of Mycophenolic Acid nih.gov
The specific products formed can vary depending on the pH of the solution during oxidative stress. nih.gov For instance, at pH 8.2 in the presence of hydrogen peroxide, five distinct degradation products were observed. nih.gov
Thermal stress studies are performed to assess the impact of heat on the drug substance. Mycophenolate Mofetil degrades when subjected to heat, with one study showing 25.91% degradation after being heated at 80°C for 30 minutes. jchps.com The major thermal degradation product observed across various pH levels is Mycophenolic Acid. nih.gov At more acidic pH values (2.0 and 3.5), additional minor degradation products have been identified alongside Mycophenolic Acid. nih.gov
Data Tables
Table 1: Summary of Degradation Products of Mycophenolate Mofetil under Various Stress Conditions
| Stress Condition | Major Degradation Products Identified | Reference |
|---|---|---|
| Hydrolytic (Acidic) | Mycophenolic Acid, Lactone analogue of Mycophenolic Acid | nih.gov |
| Hydrolytic (Alkaline) | Mycophenolic Acid | jchps.comnih.gov |
| Oxidative (H₂O₂) | Mycophenolic Acid, N-oxide of Mycophenolate Mofetil, Hydroxylactone of Mycophenolic Acid | nih.gov |
| Thermal | Mycophenolic Acid | jchps.comnih.gov |
| Photolytic (UV) | Significant degradation observed (specific products not detailed in source) | jchps.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Role/Context |
|---|---|---|
| (4Z)-Mycophenolate Mofetil | Mycophenolate Mofetil EP Impurity C; cis-Mycophenolate Mofetil; Z-Mycophenolate mofetil | Impurity of Mycophenolate Mofetil chemicea.comsynzeal.com |
| Mycophenolate Mofetil | MMF | Active Pharmaceutical Ingredient |
| Mycophenolic Acid | MPA | Active metabolite and major degradation product nih.gov |
| N-oxide of Mycophenolate Mofetil | Oxidative degradation product nih.gov | |
| Lactone analogue of Mycophenolic Acid | Hydrolytic (acidic) degradation product nih.gov | |
| Hydroxylactone of Mycophenolic Acid | Oxidative and thermal (acidic) degradation product nih.gov | |
| Hydrogen Peroxide | Oxidizing agent for stress testing jchps.comnih.gov | |
| Hydrochloric Acid | Acid used for hydrolytic stress testing jchps.com |
Toxicological and Safety Assessment of 4z Mycophenolate Mofetil Ep Impurity C
Regulatory Guidelines for Impurity Qualification in Pharmaceutical Products (ICH Q3A/B, ICH M7)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are globally recognized for the regulation of pharmaceutical impurities. The primary documents governing non-mutagenic impurities are ICH Q3A(R2), which addresses impurities in new drug substances, and ICH Q3B(R2), which covers impurities in new drug products. ich.orgfda.gov These guidelines provide a framework for the qualification and control of the majority of impurities. fda.gov
For impurities that are DNA reactive (mutagenic), the ICH M7 guideline provides a specific framework for assessment and control to limit potential carcinogenic risk. europa.eu This guideline is intended to complement ICH Q3A and Q3B. europa.eu ICH M7 introduces a risk-based approach, emphasizing both safety and quality risk management to establish levels of mutagenic impurities that are expected to pose negligible carcinogenic risk. europa.eu The assessment of (4Z)-Mycophenolate Mofetil (EP Impurity C) would therefore begin by following the principles laid out in these foundational documents.
A central concept in the ICH Q3A/B guidelines is the establishment of thresholds for reporting, identification, and qualification of impurities. jpionline.orgpda.org Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level. ich.org The qualification threshold is the limit above which an impurity must be qualified. pda.org These thresholds are not based on the toxicity of a specific impurity but are derived from general toxicological principles and are dependent on the maximum daily dose (MDD) of the drug substance. pda.org
For Mycophenolate Mofetil, the maximum daily dose for an adult can be up to 3 grams. drugs.commayoclinic.org Based on this MDD, the qualification threshold for an impurity according to ICH Q3A(R2) would be 0.05%. pda.orgikev.org Any impurity present above this level requires safety qualification.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines. pda.orgich.org
However, for potentially mutagenic impurities, ICH M7 outlines a more specific risk-based assessment. europa.eu This framework begins with an assessment of the impurity's structure for any alerts for mutagenicity. The guideline provides a classification system to categorize impurities from Class 1 (known mutagenic carcinogens) to Class 5 (no structural alerts or negative in mutagenicity assays), with specific control actions recommended for each class. fda.govveeprho.comeuropa.eu This structured approach ensures that impurities with a higher potential for carcinogenic risk are controlled more stringently.
In Silico Prediction of Toxicological Endpoints for (4Z)-Mycophenolate Mofetil (EP Impurity C)
When experimental toxicological data for a specific impurity like (4Z)-Mycophenolate Mofetil (EP Impurity C) is not available, in silico (computational) methods are invaluable tools. These methods use the chemical structure of a compound to predict its toxicological properties. nih.gov For pharmaceutical impurities, in silico assessment is a key first step, particularly for evaluating mutagenic potential as recommended by the ICH M7 guideline. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are the primary in silico tools used to predict mutagenicity. wikipedia.org
Expert Rule-Based (SAR) Models: These systems contain knowledge bases of structural fragments (structural alerts) that are known to be associated with toxicity. The model analyzes the impurity's structure for the presence of these alerts. wikipedia.org
Statistical-Based (QSAR) Models: These models are built from large datasets of chemicals with known experimental results (e.g., Ames test results). They use statistical algorithms to correlate structural features with mutagenic activity and make a prediction for a new chemical. wikipedia.org
ICH M7 recommends that two complementary in silico methodologies—one expert rule-based and one statistical-based—should be used to predict the outcome of a bacterial reverse mutation (Ames) assay. tandfonline.comnih.gov A positive prediction from either model would flag the impurity as potentially mutagenic, requiring further action.
The results from the in silico QSAR/SAR analysis are used to classify the impurity according to the ICH M7 framework and determine the subsequent steps for risk assessment. veeprho.comresearchgate.net This classification guides the strategy for control and qualification.
| Class | Definition | Recommended Action for Control |
|---|---|---|
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day. |
| Class 3 | Contains structural alert(s) for mutagenicity, but with no or insufficient mutagenicity data. | Control at or below the TTC, or conduct an Ames assay. If the assay is negative, the impurity is considered non-mutagenic (Class 5). |
| Class 4 | Shares a structural alert with the drug substance or related compounds that have been tested and are non-mutagenic. | Treat as a non-mutagenic impurity (control according to ICH Q3A/B). |
| Class 5 | No structural alert(s) for mutagenicity, or a negative Ames assay result. | Treat as a non-mutagenic impurity (control according to ICH Q3A/B). |
Data sourced from ICH M7(R2) guideline. fda.goveuropa.eu
For (4Z)-Mycophenolate Mofetil (EP Impurity C), if in silico models predict a structural alert for mutagenicity, it would be initially categorized as a Class 3 impurity. The recommended course of action would be to either control it at a level below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day or to perform a bacterial mutagenicity (Ames) test to gather experimental data. fda.gov A negative Ames test would reclassify it to Class 5, allowing it to be controlled according to the less stringent ICH Q3A/B qualification thresholds.
Strategies for Safety Qualification Based on Read-Across and Surrogate Data
When an impurity exceeds its qualification threshold and is found to be non-mutagenic (e.g., an ICH M7 Class 5 impurity), a toxicological assessment is still required. If there is no specific toxicity data for the impurity itself, a read-across approach can be employed. europa.euresearchgate.net
Read-across is a data gap-filling technique where the toxicological properties of a data-poor "target" substance, such as (4Z)-Mycophenolate Mofetil (EP Impurity C), are inferred from a data-rich, structurally similar "source" or "surrogate" substance. europa.eu The justification for this approach hinges on demonstrating a clear structural similarity and a high likelihood of a shared mechanism of action and metabolic pathway between the target and surrogate compounds. overton.ioflashpointsrl.com
For (4Z)-Mycophenolate Mofetil (EP Impurity C), a suitable surrogate would be a structurally related compound with a well-characterized toxicology profile. The parent drug, Mycophenolate Mofetil, or its active metabolite, Mycophenolic Acid, could potentially serve as surrogates, although a careful scientific justification would be required. The toxicological data from the surrogate would be used to establish a safe exposure level for the impurity. Frameworks like the ECHA Read-Across Assessment Framework (RAAF) provide guidance on how to structure and justify a read-across argument for regulatory acceptance. overton.ioflashpointsrl.comciteline.com
Permitted Daily Exposure (PDE) and Threshold of Toxicological Concern (TTC) Considerations
The safety of any pharmaceutical product is intrinsically linked to the control of its impurities. ich.org For impurities like (4Z)-Mycophenolate Mofetil (EP Impurity C), which may not have an extensive toxicological profile separate from the active ingredient, regulatory guidelines provide frameworks for establishing safe exposure limits. These frameworks include the calculation of a Permitted Daily Exposure (PDE) and the application of the Threshold of Toxicological Concern (TTC).
Permitted Daily Exposure (PDE): A Health-Based Exposure Limit
The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. The European Medicines Agency (EMA) provides a guideline on setting health-based exposure limits for use in risk identification. europa.eu The calculation of a PDE is a data-driven process that relies on non-clinical and clinical data.
The formula for calculating a PDE is as follows:
PDE = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5)
| Factor | Description |
| NOAEL | No-Observed-Adverse-Effect Level: The highest dose of a substance at which no adverse effects are observed in a study. europa.eu |
| Weight Adjustment | Assumes a standard human body weight (typically 50 kg). |
| F1 | A factor for extrapolation between species. |
| F2 | A factor for variability between individuals. |
| F3 | A factor for study duration. |
| F4 | A factor that accounts for the severity of the toxicity. |
| F5 | A factor that is applied if the No-Observed-Effect Level (NOEL) is not available and a Lowest-Observed-Adverse-Effect Level (LOAEL) is used instead. |
This table is for illustrative purposes and the specific values for each factor depend on the available toxicological data.
A comprehensive literature search did not yield specific toxicological studies for (4Z)-Mycophenolate Mofetil (EP Impurity C) that would allow for the determination of a NOAEL and subsequent calculation of a PDE. The safety data sheet for the parent compound, Mycophenolate Mofetil, indicates that it is suspected of causing genetic defects and may damage the unborn child. edqm.eu However, it is not scientifically appropriate to directly extrapolate these findings to the impurity without specific data. In the absence of specific data for the impurity, a conservative approach would be required.
Threshold of Toxicological Concern (TTC): A Safety Net in the Absence of Data
When compound-specific toxicological data is lacking, the Threshold of Toxicological Concern (TTC) concept can be applied. europa.eu The TTC is a conservative exposure threshold below which the risk to human health is considered negligible. europa.eu This approach is particularly useful for impurities present at very low levels.
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgich.orgshimadzu.com.cnfreyrsolutions.com For known mutagens, a TTC of 1.5 µ g/day is often considered acceptable, corresponding to a theoretical excess cancer risk of <1 in 100,000 over a lifetime of exposure. europa.eu
The application of the TTC to (4Z)-Mycophenolate Mofetil (EP Impurity C) would first require an assessment of its mutagenic potential. This is typically done through a computational toxicology assessment (in silico) to identify any structural alerts for mutagenicity. If structural alerts are identified, a bacterial reverse mutation assay (Ames test) would be necessary to confirm or refute the mutagenic potential.
| Assessment Step | Description | Consideration for (4Z)-Mycophenolate Mofetil (EP Impurity C) |
| 1. Structural Assessment | In silico analysis to identify structural features associated with mutagenicity. | The molecular structure of the impurity would be analyzed using (Q)SAR software. |
| 2. Mutagenicity Testing | If structural alerts are present, an in vitro mutagenicity assay (e.g., Ames test) is conducted. | The results of this test would determine if the impurity is mutagenic. |
| 3. TTC Application | Based on the mutagenicity assessment, an appropriate TTC is applied. | If found to be mutagenic, the TTC of 1.5 µ g/day would likely be applicable. If non-mutagenic, a higher TTC may be justifiable. |
This table outlines the general process for applying the TTC concept to a pharmaceutical impurity.
Without specific genotoxicity data for (4Z)-Mycophenolate Mofetil (EP Impurity C), a definitive TTC cannot be assigned. However, the known toxicological profile of the parent compound, Mycophenolate Mofetil, which includes suspected genotoxicity, would necessitate a highly cautious approach to its impurities. edqm.eu Therefore, in the absence of contrary evidence, treating this impurity as potentially mutagenic for risk assessment purposes would be a conservative and appropriate starting point.
Future Directions and Emerging Research in Mycophenolate Mofetil Impurity Science
Advancements in Computational Chemistry for Impurity Prediction and Propagation
Computational chemistry and in-silico models are increasingly used to predict the formation of impurities, their toxicological profiles, and even potential pharmacological activities. tandfonline.comresearchgate.net Structure-based computational assessments can help predict the biological activities and toxicity of impurities, bridging a gap between drug discovery and pharmaceutical analysis. chromatographyonline.com Software tools can predict genotoxic and carcinogenic endpoints from a chemical structure to meet regulatory guidelines like ICH M7. acdlabs.com This predictive power allows for a more proactive, risk-based approach to impurity control throughout the drug development lifecycle. raps.org For Mycophenolate Mofetil, such models could predict the likelihood of (4Z)-isomer formation under various process changes or identify other potential, yet unknown, by-products. baertschiconsulting.com
Development of Novel High-Sensitivity Analytical Platforms for Ultra-Trace Impurity Detection
The demand for detecting impurities at ever-lower levels, particularly for potentially potent or genotoxic compounds, is driving the development of novel analytical platforms. sepscience.comnih.gov Techniques combining the separation power of liquid chromatography with the specificity of mass spectrometry, such as LC-MS-MS and UPLC-MS, are becoming standard for impurity profiling. nih.govresearchgate.net For impurities like (4Z)-Mycophenolate Mofetil, these high-sensitivity methods are crucial for ensuring compliance with stringent regulatory limits and for detecting minute degradation products that may form during the product's shelf life. nih.gov
Integrated Approaches to Impurity Management Across the Drug Lifecycle
Modern impurity management adopts an integrated approach that spans the entire drug lifecycle, from early development through to post-approval changes. raps.orgnih.gov This involves building impurity control into the manufacturing process from the start, which requires a cross-functional effort from multiple departments. nih.gov A thorough understanding of the synthetic route allows for the identification of potential impurities and the implementation of controls at intermediate stages to prevent them from carrying through to the final product. baertschiconsulting.comnih.gov This lifecycle approach, supported by risk assessments, ensures that any changes in the manufacturing process, formulation, or dosage form are evaluated for their potential impact on the impurity profile of Mycophenolate Mofetil. baertschiconsulting.comiranarze.ir
Mechanistic Investigations of Impurity-Mediated Biological Effects
Should an impurity be found to have a biological effect, mechanistic studies are undertaken to understand how it interacts with biological systems. biopharminternational.com For example, impurities can sometimes cause aggregation of therapeutic proteins or trigger immunogenic reactions. biopharminternational.com While there is no specific evidence suggesting (4Z)-Mycophenolate Mofetil has significant biological effects, future research could involve in-vitro or in-silico studies to investigate its potential to interact with the same biological targets as the parent drug, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), or other off-target interactions. google.com
Research into the Potential for (4Z)-Mycophenolate Mofetil to Serve as a Surrogate or Biomarker in Specific Studies
In some contexts, a well-characterized impurity or metabolite can serve as a surrogate or biomarker. While the primary role of (4Z)-Mycophenolate Mofetil is as a reference standard for quality control, its specific cis-structure could theoretically be leveraged in research. adventchembio.com For instance, if its formation is linked to specific stress conditions (e.g., light, pH), its level could potentially serve as a marker for improper storage or handling of the drug product. Further research would be needed to establish any such correlation and its practical utility.
Q & A
Q. How should researchers design comparative studies to evaluate the pharmacological impact of EP Impurity C versus other impurities?
- Methodological Answer : Conduct in vitro IMPDH inhibition assays (human IMPDH1/IMPDH2) to compare potency of impurities . Use animal models (e.g., rodent pharmacokinetics) to assess toxicity thresholds. Correlate impurity levels with clinical outcomes (e.g., nephrotoxicity) via meta-analysis of existing datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
